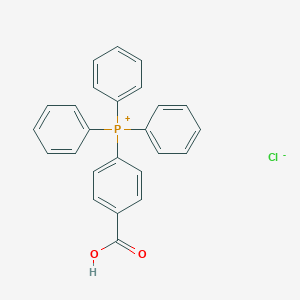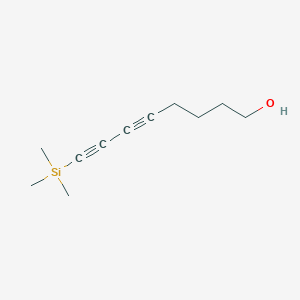
1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane is a complex organic compound with the molecular formula C30H38Cl3N3O4Si and a molecular weight of 639.09 g/mol . This compound is an intermediate in the synthesis of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-propoxyquinoline-3-carbonitrile, which is related to Bosutinib, a drug used in COVID-19 research.
Preparation Methods
The synthesis of 1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane involves multiple steps. The key steps include the reaction of 2,4-dichloro-5-methoxyaniline with tert-butyl(dimethyl)silyl chloride to form an intermediate, which is then reacted with 3-chloropropyl bromide. The final step involves the reaction with 1-chloro-1-desmethylpiperazinyl-bosutinib to yield the desired compound. Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane can be compared with other similar compounds, such as:
Bosutinib: A drug used in cancer treatment.
1-Chloro-1-desmethylpiperazinyl-bosutinib: A related compound with similar chemical structure and properties.
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-propoxyquinoline-3-carbonitrile: An intermediate in the synthesis of Bosutinib. The uniqueness of this compound lies in its specific chemical structure and its role as an intermediate in the synthesis of important pharmaceutical compounds.
Properties
Molecular Formula |
C30H38Cl3N3O4Si |
|---|---|
Molecular Weight |
639.1 g/mol |
IUPAC Name |
4-[N-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-2,4-dichloro-5-methoxyanilino]-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C30H38Cl3N3O4Si/c1-30(2,3)41(6,7)40-13-9-11-36(25-17-26(37-4)23(33)15-22(25)32)29-20(18-34)19-35-24-16-28(39-12-8-10-31)27(38-5)14-21(24)29/h14-17,19H,8-13H2,1-7H3 |
InChI Key |
SXLYJZPKFHHPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCN(C1=CC(=C(C=C1Cl)Cl)OC)C2=C(C=NC3=CC(=C(C=C32)OC)OCCCCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)




![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)

![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)
